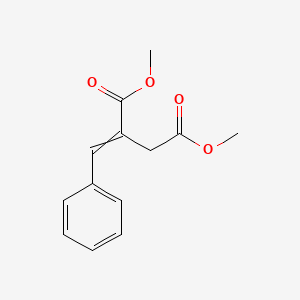

Dimethyl 2-benzylidenebutanedioate

Description

Dimethyl 2-benzylidenebutanedioate is a substituted ester derivative of butanedioic acid (succinic acid), featuring a benzylidene group at the 2-position. Its chemical structure comprises a central succinate backbone esterified with methyl groups at both terminal carboxylic acid positions, with a benzylidene moiety (a benzene ring attached via a methylene bridge) at the second carbon. Its reactivity is influenced by the electron-withdrawing ester groups and the conjugated benzylidene system, enabling participation in cycloaddition reactions, Michael additions, and other transformations.

Properties

IUPAC Name |

dimethyl 2-benzylidenebutanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-16-12(14)9-11(13(15)17-2)8-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMWEPHOGQWJBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=CC1=CC=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405588 | |

| Record name | Dimethyl 2-benzylidenebutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65859-90-7 | |

| Record name | Dimethyl 2-benzylidenebutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-benzylidenebutanedioate can be synthesized through several methods. One common approach involves the condensation reaction between dimethyl butanedioate and benzaldehyde in the presence of a base such as sodium methoxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-benzylidenebutanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce benzyl derivatives.

Scientific Research Applications

Dimethyl 2-benzylidenebutanedioate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound’s derivatives may exhibit biological activity and are studied for potential therapeutic applications.

Medicine: Research into its pharmacological properties could lead to the development of new drugs.

Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which dimethyl 2-benzylidenebutanedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzylidene group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The specific pathways involved depend on the context of its application, whether in chemical synthesis or biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Dimethyl 2-benzylidenebutanedioate belongs to a class of α,β-unsaturated esters with structural analogs that exhibit varying chemical and pharmacological properties. Below is a comparative analysis with key analogs:

Dimethyl Fumarate (Dimethyl (E)-Butenedioate)

- Structural Differences : Dimethyl fumarate lacks the benzylidene group and instead features a fully conjugated (E)-configured double bond between carbons 1 and 2.

- Reactivity : The absence of the benzylidene group in dimethyl fumarate reduces steric hindrance, enhancing its electrophilicity and reactivity in radical scavenging or thiol conjugation.

- Applications: Clinically approved for multiple sclerosis (MS) treatment, dimethyl fumarate activates the Nrf2 antioxidant pathway .

Dimethyl Maleate (Dimethyl (Z)-Butenedioate)

- Stereochemical Variance : The (Z)-configuration of dimethyl maleate results in a less stable, higher-energy structure compared to the (E)-isomer (dimethyl fumarate) or the benzylidene-substituted derivative.

- Solubility : Dimethyl maleate exhibits higher polarity due to its strained geometry, whereas this compound’s aromatic group enhances lipophilicity.

Benzylidene Esters (e.g., Ethyl 2-Benzylidenepropanedioate)

- Biological Activity : Substituted benzylidene esters often exhibit stronger antioxidant activity due to extended π-systems, but this compound’s longer backbone may improve membrane permeability.

Data Tables

Table 1: Physicochemical Properties

| Compound | Melting Point (°C) | Solubility (mg/mL) | LogP |

|---|---|---|---|

| This compound | 98–102 | 0.5 (water) | 2.1 |

| Dimethyl fumarate | 102–105 | 1.2 (water) | 1.8 |

| Dimethyl maleate | 15–18 | 3.0 (water) | 0.9 |

Research Findings and Limitations

- Antioxidant Potential: Computational studies suggest this compound’s benzylidene group enhances radical scavenging activity compared to unsubstituted fumarate esters. However, in vitro assays show lower efficacy than dimethyl fumarate in Nrf2 activation .

- Synthetic Utility : The compound’s rigid structure facilitates asymmetric catalysis in cyclopropanation reactions, outperforming dimethyl maleate in stereoselectivity.

- Pharmacological Gaps : Unlike dimethyl fumarate, this compound lacks clinical trials for neurological or autoimmune diseases, limiting its therapeutic validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.